5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride
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Overview
Description
5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride is a chemical compound with the molecular formula C8H10ClNOS and a molecular weight of 203.68 g/mol. It is a derivative of benzothiophene, a sulfur-containing heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4,5,6,7-tetrahydro-1-benzothiophen-4-one.
Amination Reaction: The starting material undergoes an amination reaction, where an amine group is introduced to the benzothiophene ring.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.
Substitution: Substitution reactions can introduce different functional groups to the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents like halogens (e.g., chlorine, bromine) and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can produce halogenated or other substituted benzothiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, 5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride is used to study the biological activity of benzothiophene derivatives. It can be used to investigate the interaction with biological targets and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It can also be employed in the manufacturing of materials with specific properties.
Mechanism of Action
The mechanism by which 5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4,5,6,7-tetrahydro-1-benzothiophen-4-one: This compound lacks the amino group present in 5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one hydrochloride.
5-Amino-4,5,6,7-tetrahydro-1-benzothiophen-4-one: This is the free base form of the hydrochloride salt.
4,5,6,7-tetrahydro-1-benzothiophen-7-amine hydrochloride: This compound has a similar structure but with the amine group at a different position on the benzothiophene ring.
Uniqueness: this compound is unique due to its specific structural features, including the presence of the amino group and the hydrochloride salt form
Properties
IUPAC Name |
5-amino-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS.ClH/c9-6-1-2-7-5(8(6)10)3-4-11-7;/h3-4,6H,1-2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXIYOIJDGMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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